2-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
2-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H25N5O4S and its molecular weight is 503.58. The purity is usually 95%.
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Scientific Research Applications
For instance, novel compounds with benzodifuranyl, triazine, oxadiazepine, and thiazolopyrimidine structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating the broad potential of such compounds in pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, new triazole derivatives have been synthesized and screened for antimicrobial activities, highlighting their potential in combating microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
In another study, novel blue emitting fluorophores based on aryl-1,2,3-triazoles were synthesized, showcasing the application of such compounds in developing new materials for optical and electronic devices (Padalkar, Lanke, Chemate, & Sekar, 2015).
Properties
IUPAC Name |
2-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-20-14-12-18(13-15-20)28-24(32)17-36-26-30-29-23(31(26)19-8-4-3-5-9-19)16-27-25(33)21-10-6-7-11-22(21)35-2/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIFNIOURQAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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